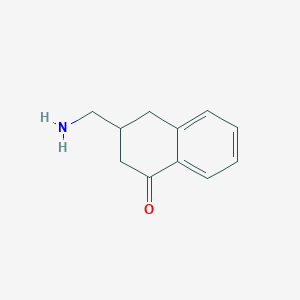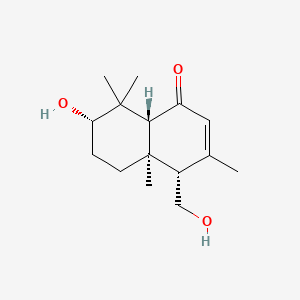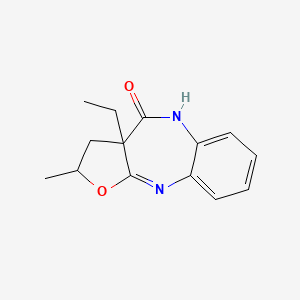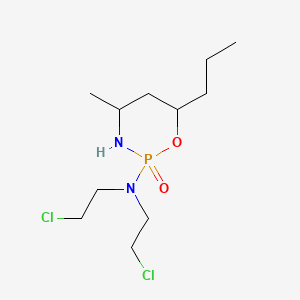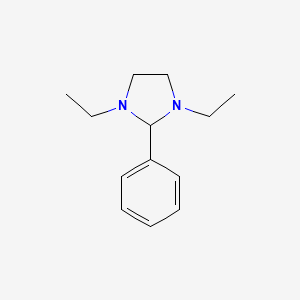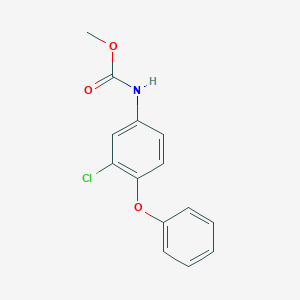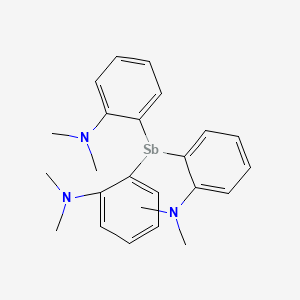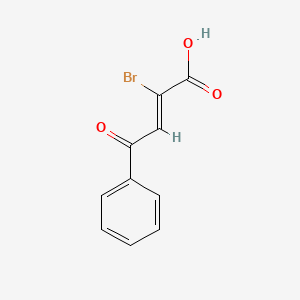![molecular formula C9H13NO3S B14439766 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid CAS No. 80071-59-6](/img/structure/B14439766.png)
4-[(Propan-2-yl)amino]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Propan-2-yl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a sulfonic acid group and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives using sulfur trioxide and fuming sulfuric acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. The use of continuous reactors and advanced separation techniques can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions: 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(Propan-2-yl)amino]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the isopropylamino group can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
4-[(5-Isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide: This compound shares structural similarities but features a thiazole ring instead of a benzene ring.
2-Amino-1,4-benzenedisulfonic acid: Another sulfonic acid derivative with two sulfonic acid groups and an amino group.
Uniqueness: 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a sulfonic acid group and an isopropylamino group makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
80071-59-6 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-(propan-2-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)10-8-3-5-9(6-4-8)14(11,12)13/h3-7,10H,1-2H3,(H,11,12,13) |
InChI Key |
CQRJBGVRCUHROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
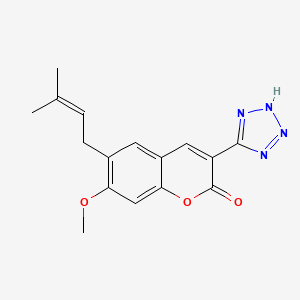
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)
